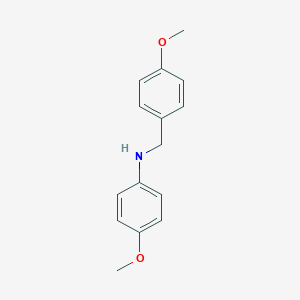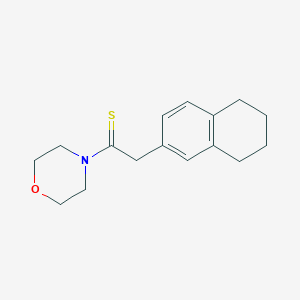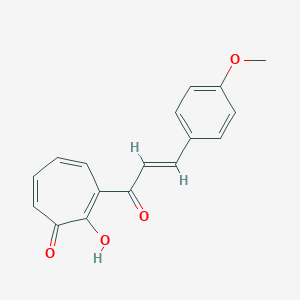
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one, also known as HPCA, is a natural product that has been isolated from the roots of various plants, including Curcuma longa and Curcuma zedoaria. This compound has gained significant attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is not fully understood. However, studies suggest that 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one exerts its anti-inflammatory and anti-cancer effects through various pathways. 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response and cancer cell growth. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway.
Biochemical and Physiological Effects
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to have various biochemical and physiological effects. Studies have shown that 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one. One area of research is the development of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one and its potential interactions with other compounds. Finally, studies are needed to optimize the synthesis and extraction methods of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one to improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 4-methoxyphenylacetic acid with cycloheptanone in the presence of a base to yield 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one. Extraction from natural sources involves the isolation of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one from the roots of plants such as Curcuma longa and Curcuma zedoaria.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been the focus of numerous scientific studies due to its potential therapeutic applications. One of the most significant applications of 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is its anti-inflammatory properties. Studies have shown that 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one inhibits the production of inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response. Additionally, 2-Hydroxy-3-(3-(4-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
Número CAS |
77633-00-2 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-hydroxy-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-13-9-6-12(7-10-13)8-11-15(18)14-4-2-3-5-16(19)17(14)20/h2-11H,1H3,(H,19,20)/b11-8+ |
Clave InChI |
CFOICEKWJJLKNC-DHZHZOJOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Otros números CAS |
77633-00-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
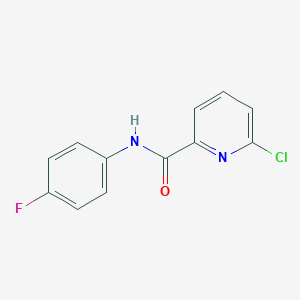
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
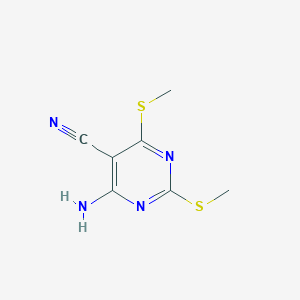
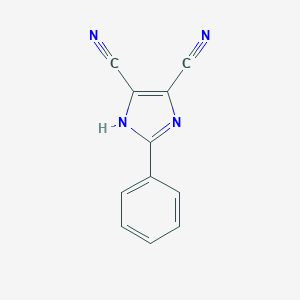

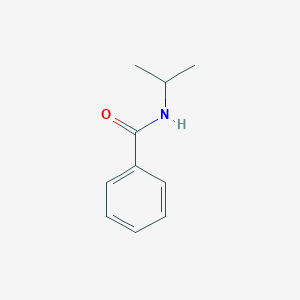
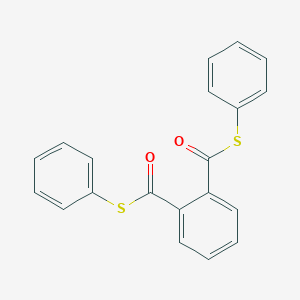
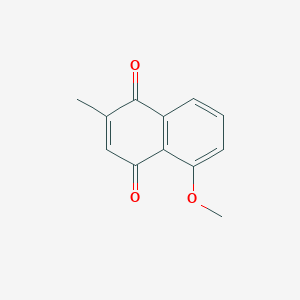
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)

